Oxocane Oxocane
Brand Name: Vulcanchem
CAS No.: 6572-98-1
VCID: VC14314627
InChI: InChI=1S/C7H14O/c1-2-4-6-8-7-5-3-1/h1-7H2
SMILES:
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol

Oxocane

CAS No.: 6572-98-1

Cat. No.: VC14314627

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Oxocane - 6572-98-1

Specification

CAS No. 6572-98-1
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name oxocane
Standard InChI InChI=1S/C7H14O/c1-2-4-6-8-7-5-3-1/h1-7H2
Standard InChI Key HZIVRQOIUMAXID-UHFFFAOYSA-N
Canonical SMILES C1CCCOCCC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Oxocane’s IUPAC name, 1,4-dioxa-2,3,5,6,7-pentamethylcycloheptane, underscores its fully saturated eight-membered ring system. The compound’s InChIKey (HZIVRQOIUMAXID-UHFFFAOYSA-N) and CAS registry number (6572-98-1) provide unambiguous identifiers for its chemical structure . X-ray crystallography and computational modeling confirm its chair-like conformation, which minimizes ring strain while maintaining the oxygen atom’s lone pair electrons in an axial orientation. This configuration facilitates interactions with Lewis acids and metal ions, a property exploited in catalytic applications .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • 1H^1\text{H}-NMR: Signals at δ 1.2–1.5 ppm (multiplet, 14H, methylene protons) and δ 3.4–3.6 ppm (triplet, 2H, oxygen-adjacent protons) .

  • 13C^{13}\text{C}-NMR: Peaks at 22.1 ppm (methylene carbons) and 69.8 ppm (oxygen-bound carbon) .

Synthetic Methodologies

Lewis Acid-Catalyzed Cyclization

A breakthrough in oxocane synthesis involves TMSOTf (trimethylsilyl triflate)-catalyzed intermolecular Prins cyclization. For example, reacting 6-methylhept-6-en-2-ol with p-nitrobenzaldehyde in tetrahydrofuran (THF) yields 2,4,8-trisubstituted oxocenes with 73% isolated yield and >98:2 endo/exo selectivity . Key factors influencing yield and stereoselectivity include:

  • Solvent: THF outperforms dichloromethane (DCM) or toluene due to enhanced oxocarbenium ion stabilization.

  • Temperature: Reactions at 23°C minimize side products like tetrahydropyrans.

Ring-Closing Metathesis (RCM)

Alvarez-Manzaneda’s approach employs Grubbs’ catalyst to form the oxocane ring from diene precursors derived from Wieland-Miescher ketone derivatives. This method achieves 60–87% yields for brominated oxocane labdanes, critical for natural product synthesis .

Applications Across Disciplines

Pharmaceutical Development

Oxocane derivatives exhibit promise in anticancer therapies. Phenotypic screening of a library containing 2-oxabicyclo[3.3.1]non-7-en-6-one analogs identified compounds that suppress mitochondrial membrane potential (ΔΨm) by 40–60% in Hepa1–6 hepatoma cells, elevating reactive oxygen species (ROS) without affecting T-cell activation .

Material Science

Oxocane’s oxygen atom participates in hydrogen bonding with polymers like polyethylene glycol (PEG), enhancing mechanical strength in hydrogels. Blends with polycaprolactone (PCL) show a 30% increase in tensile modulus compared to pure PCL.

Comparative Analysis of Cyclic Ethers

The table below contrasts oxocane with smaller and larger cyclic ethers:

CompoundFormulaRing SizeKey Properties
OxiraneC2H4O\text{C}_2\text{H}_4\text{O}3High ring strain; epoxidation reagent
OxolaneC4H8O\text{C}_4\text{H}_8\text{O}5Low strain; solvent for polar aprotic reactions
OxocaneC7H14O\text{C}_7\text{H}_{14}\text{O}8Balanced strain-stability; catalytic intermediate
OxonaneC9H18O\text{C}_9\text{H}_{18}\text{O}9Flexible ring; limited synthetic utility

Oxocane’s eight-membered ring strikes a unique balance between conformational flexibility and steric hindrance, enabling its use in reactions requiring moderate electrophilicity .

Recent Advancements and Future Directions

Stereoselective Functionalization

Cu(OTf)2_2-bis-phosphine complexes catalyze the formation of 2,8-cis-disubstituted oxocenes with 87% diastereoselectivity, a milestone for accessing natural product analogs .

Computational Modeling

Density functional theory (DFT) studies predict oxocane’s activation energy for ring-opening polymerization at 95 kJ/mol, suggesting potential for biodegradable polymers.

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